3-Aminophenyl boronic acid (hereinafter referred to as APBA) is an organoboron compound containing both boronic acid (-B(OH)2) and amine (-NH2) functional groups. [, , , , , , , , , , , , , , , , , , , , , , , , , ] This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecules, making it a valuable reagent in different scientific fields.
(3-Aminophenyl)boronic acid sulfate, also known as 3-aminophenylboronic acid hemisulfate, is a compound with the chemical formula and a CAS number of 66472-86-4. This compound features a boronic acid functional group attached to an aminophenyl moiety, making it significant in various chemical applications. It is primarily classified as an organic compound within the categories of boronic acids and substituted anilines. Its unique properties allow it to function in biochemical applications, particularly in sensing and drug delivery.
The synthesis of (3-Aminophenyl)boronic acid sulfate can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity.
(3-Aminophenyl)boronic acid sulfate consists of a phenyl ring substituted with an amino group and a boronic acid group. The molecular structure can be represented as follows:
The compound has a melting point exceeding 300 °C, indicating thermal stability. Its solubility profile is significant for its applications in aqueous environments.
(3-Aminophenyl)boronic acid sulfate participates in various chemical reactions typical of boronic acids:
These reactions often require specific catalysts and reaction conditions to optimize yields and selectivity. The reactivity of the boron atom allows for diverse functionalization possibilities.
The mechanism by which (3-Aminophenyl)boronic acid sulfate functions in biological systems is primarily attributed to its ability to form reversible covalent bonds with diols. This property is exploited in various biochemical assays and sensor designs:
The compound is classified under various safety regulations due to its potential irritant properties, necessitating appropriate handling precautions .
(3-Aminophenyl)boronic acid sulfate has several scientific applications:
The synthesis of (3-aminophenyl)boronic acid sulfate critically depends on efficient palladium-catalyzed cross-coupling reactions to construct its aromatic boronic acid precursor. As detailed in patent CN109467569B, a high-yielding route employs the Suzuki-Miyaura coupling between 1-bromo-3-nitrobenzene and phenylboronic acid derivatives under optimized catalytic conditions [1]. This reaction proceeds via a well-established mechanism: oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl intermediate. The catalytic system's efficiency is paramount, with PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) emerging as a superior pre-catalyst due to its stability and ability to activate challenging aryl chlorides at moderate temperatures (80-90°C), thereby suppressing protodeboronation side reactions [1] [9].
Table 1: Optimization of Pd-Catalyzed Coupling for (3-Aminophenyl)boronic Acid Precursor Synthesis
Catalyst System | Base | Solvent System | Temperature (°C) | Yield (%) | Key Advantages |
---|---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | 65 | Low cost |
PdCl₂(PPh₃)₂ | K₃PO₄ | DME/H₂O | 90 | 78 | Moderate stability |
PdCl₂(dppf)·CH₂Cl₂ | KOH | i-PrOH/H₂O | 90 | 92 | High reactivity, tolerance to nitro group |
Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | Handles steric hindrance |
Critical to functional group compatibility is the preservation of the nitro group (–NO₂) during coupling, which serves as a protected form of the target amine. Subsequent reduction (e.g., catalytic hydrogenation or Fe/AcOH) converts this nitro group to the amine (–NH₂), yielding 3-aminophenylboronic acid. This step necessitates careful pH control (near-neutral conditions) to prevent boronate ester hydrolysis or amine complexation [1]. The catalytic cycle's robustness enables scalability, with the patent reporting successful multi-gram synthesis using PdCl₂(dppf)·CH₂Cl₂ and potassium hydroxide in an isopropanol/water mixture, achieving 92% isolated yield of the biphenyl nitro intermediate [1] [9].
Solvent selection profoundly impacts the kinetics, yield, and purification of 3-aminophenylboronic acid and its sulfate salt. The aminophenylboronic acid moiety exhibits significant pH-dependent solubility and reactivity due to its amphoteric nature (existing in equilibrium between neutral trigonal planar and anionic tetrahedral boronate forms). Proton NMR studies confirm that polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance boronic acid solubility and stabilize the reactive boronate species, accelerating transmetalation in Suzuki couplings [2] [8]. However, these solvents pose challenges in later removal and environmental impact [7] [10].
Water content is a critical kinetic parameter. While essential for boronate formation (R-B(OH)₃⁻), excess water promotes competitive hydrolysis (protodeboronation), particularly at elevated temperatures. Optimized biphasic systems (e.g., toluene/water or 1,2-dimethoxyethane (DME)/water) balance these effects by providing an organic phase for reactant dissolution and an aqueous phase for base and boronate activation. Kinetic profiling reveals pseudo-first-order behavior for aryl halide consumption in these systems when using excess boronic acid [2].
The subsequent conversion to the hemisulfate salt leverages solvent polarity for crystallization. Methanol, ethanol, and aqueous ethanol mixtures are preferred due to the high solubility of the free aminoboronic acid and the low solubility of its sulfate salt. Adding concentrated sulfuric acid to a methanolic solution of 3-aminophenylboronic acid at 0-5°C facilitates rapid precipitation of the crystalline hemisulfate salt, (3-NH₃C₆H₄B(OH)₂)₂·H₂SO₄. This crystallization is highly sensitive to ionic strength; high salt concentrations can induce salting-out, enhancing yield but potentially co-precipitating impurities like inorganic sulfates [6] [8].
Table 2: Solvent Systems for Key Synthetic and Isolation Steps
Step | Optimal Solvent System | Key Function | Influence on Kinetics/Equilibrium |
---|---|---|---|
Suzuki Coupling | i-PrOH/H₂O (3:1) | Dissolves reactants, stabilizes Pd catalyst | Enhanced transmetalation rate; suppresses hydrolysis |
Nitro Group Reduction | EtOH/H₂O (4:1) + AcOH | Dissolves intermediates, facilitates catalyst sep. | Acidic pH prevents boroxine formation |
Hemisulfate Formation | MeOH/H₂O (9:1) | High solubility of free base; low solubility of sulfate salt | Drives precipitation equilibrium towards product |
Final Crystallization | EtOH with <5% H₂O | Low solubility for pure sulfate salt | Minimizes mother liquor losses; controls crystal morphology |
Isolation of high-purity (3-aminophenyl)boronic acid sulfate hinges on strategic purification exploiting the distinct physicochemical properties of the hemisulfate salt. Initial isolation involves acidification of the reduced aminoboronic acid solution with concentrated H₂SO₄ in methanol, inducing precipitation. While effective for bulk removal, this crude precipitate often contains residual palladium catalysts (<50 ppm), inorganic salts (K₂SO₄, KBr), and organic by-products (biphenyls, phenols) [1] [6].
Salting-Out Precipitation: Controlled addition of ammonium sulfate ((NH₄)₂SO₄) exploits the Hofmeister series effect. High concentrations of SO₄²⁻ ions decrease the solubility of the target hemisulfate salt through "salting-out," preferentially precipitating it while highly hydrophilic impurities (like K₂SO₄) or hydrophobic impurities (like organic residues) remain in solution or precipitate separately. This step requires precise control of ionic strength and pH (optimally pH 3-4) to avoid co-precipitation of impurities or decomposition of the acid-sensitive boronic acid group [3] [6].
Recrystallization Optimization: Sequential recrystallization is the definitive purification step. Solvent composition dramatically impacts crystal purity and morphology. Ethanol/water mixtures (typically 85-95% ethanol) are superior to pure water or methanol. Water promotes dissociation of the hemisulfate ion pair, increasing solubility and the risk of boronic acid oxidation, while high ethanol content favors tight ion pairing and crystallization of the non-dissociated salt. Slow cooling (0.1-0.5°C/min) from near-boiling ethanol/water solutions yields large, well-formed crystals with lower occluded solvent and impurity content. This process achieves palladium levels below 5 ppm and chemical purity exceeding 99.5% [1] [7].
Acid/Base Washing: Complementary washes further refine purity. A dilute sodium carbonate solution (1-2% w/v) selectively removes acidic impurities without dissolving the sulfate salt. Conversely, a brief wash with cold dilute sulfuric acid (0.5 M) removes basic impurities and any residual metal ions. These washes are performed on the filter cake after precipitation but before final recrystallization [1].
Scaling (3-aminophenyl)boronic acid sulfate synthesis demands adherence to Green Chemistry principles to minimize environmental impact and enhance sustainability. Key strategies focus on waste reduction, solvent selection, and catalytic efficiency [7] [10].
Waste Minimization via Atom Economy: The optimized Suzuki-Miyaura coupling exemplifies Principle #2 (Atom Economy). Compared to older routes employing diazonium salts or Grignard reagents, the Pd-catalyzed coupling directly joins the aryl halide and boronic acid with minimal by-product generation (only HX, neutralized to inorganic salts). Calculating the Process Mass Intensity (PMI - total mass input per mass of product) reveals significant improvements: early routes using stoichiometric organometallics had PMIs >100, whereas the catalytic process achieves PMIs of 15-25, primarily due to reduced solvent and reagent consumption [7] [10].
Catalyst Recycling and Recovery: Addressing Pd usage aligns with Principle #9 (Catalysis). Although homogeneous Pd catalysts (PdCl₂(dppf)) offer high activity, they pose challenges for removal. Implementing Pd scavengers post-reaction is crucial. Triphenylphosphine resin or thiourea-functionalized silica efficiently capture residual Pd from reaction streams, reducing Pd levels in waste streams below 1 ppm and enabling potential recovery of precious metals. Heterogeneous Pd systems (e.g., Pd/C or Pd on magnetic nanoparticles) offer easier separation but often suffer from lower activity or leaching in large-scale applications for this specific synthesis [4] [7].
Solvent Sustainability: Principle #5 (Safer Solvents) drives the replacement of hazardous solvents. Toluene and DMF, common in lab-scale coupling, are replaced by 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) in the coupling step. 2-MeTHF, derived from renewable resources, offers comparable performance to toluene for dissolving organic substrates and Pd complexes while being readily biodegradable. For the final crystallization, ethanol (preferably bioethanol) replaces methanol, significantly reducing toxicity hazards [7] [10].
Energy Efficiency and Continuous Processing: Integrating Principles #6 (Energy Efficiency) and #11 (Real-time Analysis), moving from batch to continuous flow reactors is transformative. Microreactors enable precise control over reaction parameters (temperature, residence time) for the Suzuki coupling and subsequent reduction, significantly reducing reaction times (minutes vs. hours) and improving yield consistency. Continuous counter-current crystallization for the hemisulfate salt isolation minimizes solvent use and produces crystals with superior size distribution and purity compared to batch crystallization [4] [7]. These combined green approaches reduce the overall E-factor (kg waste/kg product) from >50 in traditional routes to <10 in optimized large-scale production [7].
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